molecular formula C19H14ClN3O3 B11975604 N-(4-chlorophenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide

N-(4-chlorophenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11975604
M. Wt: 367.8 g/mol
InChI Key: LYTHKTMZQRWJGA-SRZZPIQSSA-N
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Description

N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthyl moiety, and a hydrazino-oxoacetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 4-chlorophenyl isocyanate. This step is performed in the presence of a base such as triethylamine, which facilitates the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hydrazone moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE
  • N-(4-FLUOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its bromine and fluorine analogs

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C19H14ClN3O3/c20-13-6-8-14(9-7-13)22-18(25)19(26)23-21-11-16-15-4-2-1-3-12(15)5-10-17(16)24/h1-11,24H,(H,22,25)(H,23,26)/b21-11+

InChI Key

LYTHKTMZQRWJGA-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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